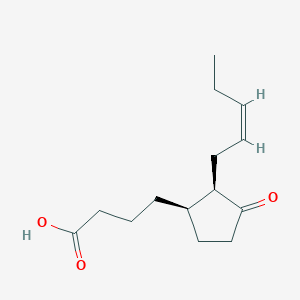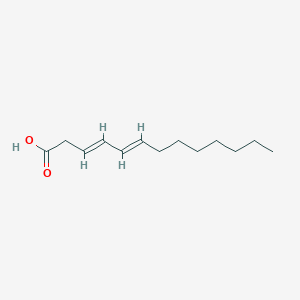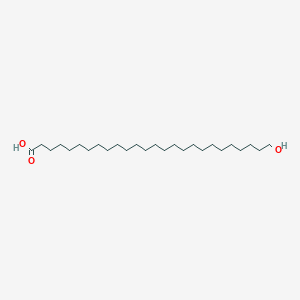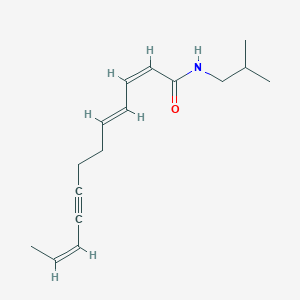
(9R,13R)-1a,1b-dihomo-jasmonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R,13R)-1a,1b-dihomo-jasmonic acid is a cyclic ketone.
Aplicaciones Científicas De Investigación
Jasmonic Acid Biosynthesis and Fungal Production
Jasmonic acid (JA), which is closely related to (9R,13R)-1a,1b-dihomo-jasmonic acid, is synthesized from linolenic acid in plants and fungi. In plants, this synthesis involves 13-lipoxygenase, allene oxide synthase (AOS), and allene oxide cyclase. The fungus Lasiodiplodia theobromae has been shown to produce large amounts of JA and its precursor 12-oxophytodienoic acid (Jernerén, Eng, Hamberg, & Oliw, 2011). Additionally, the structural basis for substrate specificity in plant 12-oxophytodienoate reductases has been explored, revealing insights into the biosynthesis of jasmonates and related compounds (Breithaupt et al., 2009).
Regulation and Signaling in Plant Defense
Jasmonic acid and its derivatives play critical roles in regulating plant growth and development, particularly in response to environmental stresses. The signaling pathways and molecular mechanisms of JA action have been extensively studied. For example, enzymes in jasmonate biosynthesis have been characterized for their roles in stress responses and plant development (Schaller & Stintzi, 2009). Additionally, research has shown that maize death acids, derived from lipoxygenase activity, play significant roles in plant defense and mediate transcriptional regulation (Christensen et al., 2015).
Molecular Cloning and Characterization
Molecular cloning techniques have been utilized to understand the enzymes involved in jasmonate biosynthesis. The cloning of allene oxide cyclase, a key enzyme in this pathway, provides insight into the molecular mechanisms of jasmonate formation (Ziegler et al., 2000).
Crosstalk with Other Hormones and Pathways
Jasmonates interact with other plant hormones and signaling molecules, illustrating the complexity of plant stress responses and developmental regulation. Studies on phytohormones, phytotoxins, and volatile organic compounds in plants demonstrate these interactions and crosstalk (Schmelz et al., 2003). The JA signaling pathway in plants has been reviewed, highlighting its role in physiological processes and stress responses (Ruan et al., 2019).
Application in Agriculture and Plant Pathology
The role of jasmonates in plant-pathogen interactions is significant. For instance, suppression of allene oxide synthase in potato has been shown to increase arbuscular mycorrhizal fungal colonization, indicating potential applications in agriculture and plant pathology (Morcillo et al., 2016).
Propiedades
Fórmula molecular |
C14H22O3 |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
4-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanoic acid |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3-/t11-,12-/m1/s1 |
Clave InChI |
LVQJNKFFJNUFNY-OPVGQWETSA-N |
SMILES isomérico |
CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCC(=O)O |
SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
SMILES canónico |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)
![tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B1236725.png)








![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)
![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)
